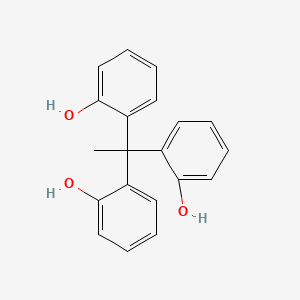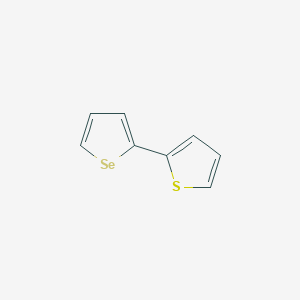
Thiophene, 2-(selenophene-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2-(selenophene-2-yl)- is a heterocyclic compound that combines the structural features of both thiophene and selenophene. Thiophene is a five-membered ring containing sulfur, while selenophene is a similar ring containing selenium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-(selenophene-2-yl)- typically involves the formation of the thiophene and selenophene rings followed by their coupling. One common method is the transition metal-catalyzed cross-coupling reaction. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a thiophene boronic acid derivative reacts with a selenophene halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of thiophene, 2-(selenophene-2-yl)- may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2-(selenophene-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol and selenol derivatives.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon atoms adjacent to the sulfur and selenium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, selenoxides, thiols, selenols, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Thiophene, 2-(selenophene-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Wirkmechanismus
The mechanism by which thiophene, 2-(selenophene-2-yl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects such as inhibition of enzyme activity or disruption of cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A sulfur-containing heterocycle with similar electronic properties but different reactivity.
Selenophene: A selenium-containing heterocycle with properties closely related to thiophene.
Furan: An oxygen-containing heterocycle with higher reactivity and different electronic characteristics.
Uniqueness
Thiophene, 2-(selenophene-2-yl)- is unique due to its combination of sulfur and selenium atoms, which imparts distinct electronic properties and reactivity. This dual nature allows it to be used in applications where both thiophene and selenophene derivatives are beneficial, making it a versatile compound in materials science and organic electronics .
Eigenschaften
CAS-Nummer |
119507-82-3 |
|---|---|
Molekularformel |
C8H6SSe |
Molekulargewicht |
213.17 g/mol |
IUPAC-Name |
2-selenophen-2-ylthiophene |
InChI |
InChI=1S/C8H6SSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H |
InChI-Schlüssel |
FTENZJICRUNKRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=C[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
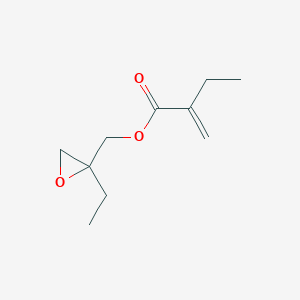


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
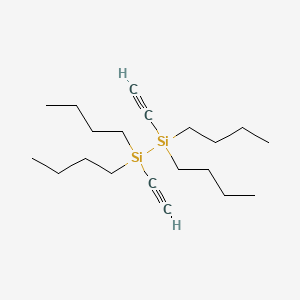
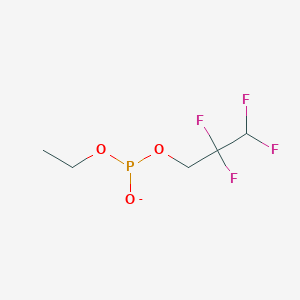
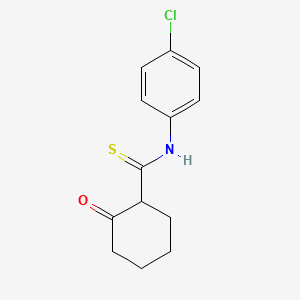
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
